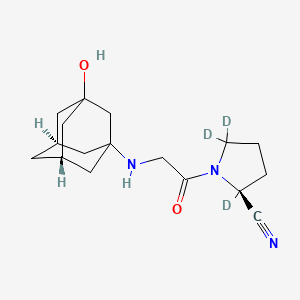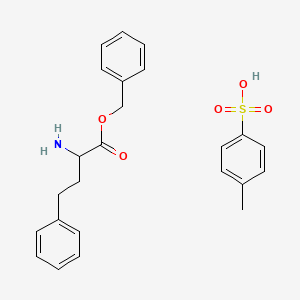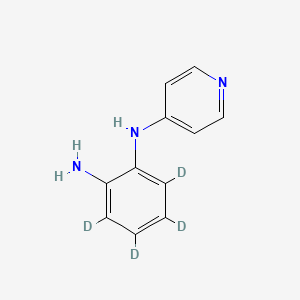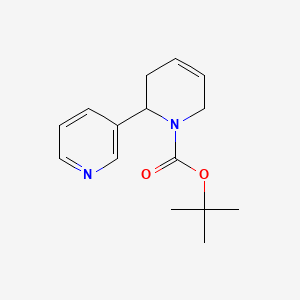
Vildagliptin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vildagliptin-d3 is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), which is used as a tool compound in scientific research. It is an isotopically labeled compound that can be used in a variety of applications, including drug metabolism studies, pharmacokinetic studies, and pharmacodynamic studies.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Diseases : Vildagliptin has been indicated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington's disease. It is believed to work through the PI3K/Akt signaling pathway in the central nervous system, enhancing survival and slowing disease progression (Sayed et al., 2019).
Vasculoprotective Effects : In type 2 diabetes mellitus, vildagliptin shows anti-sclerotic and vasculoprotective effects beyond glycemic control. It can limit inflammation by suppressing the NF-κB signaling pathway and proinflammatory agents, regulate lipid metabolism, reduce macrophage foam cell formation, enhance nitric oxide synthesis, and improve vascular relaxation (Wiciński et al., 2020).
Ocular Inflammation : Vildagliptin's potential anti-inflammatory property for ocular use has been explored. A plasticized ocular film formulation of vildagliptin showed promising results in managing and controlling ocular inflammation, particularly in diabetic retinopathy (Nandi et al., 2021).
Diabetes Management : Vildagliptin has shown efficacy in improving islet function and glucose metabolism in type 2 diabetes mellitus (T2DM) patients. It enhances pancreatic alpha- and beta-cell responsiveness to glucose, leading to improved glycemic control (Azuma et al., 2008).
Parkinson's Disease : It has demonstrated neuroprotective effects in a rat model of Parkinson's disease. The drug showed central anti-inflammatory and antiapoptotic effects, potentially impeding neuronal damage (Abdelsalam & Safar, 2015).
Wirkmechanismus
Target of Action
Vildagliptin-d3, like Vildagliptin, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . This enzyme is responsible for the degradation of incretin hormones, specifically glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels by promoting insulin secretion .
Mode of Action
Vildagliptin-d3 inhibits DPP-4, preventing the degradation of GLP-1 and GIP . This inhibition results in elevated levels of these incretin hormones, leading to increased insulin secretion and decreased glucagon release . The overall effect is improved glycemic control .
Biochemical Pathways
The primary biochemical pathway affected by Vildagliptin-d3 involves the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, Vildagliptin-d3 prevents the rapid cleavage of these hormones, thereby increasing their level and activity . This leads to an increase in the insulin: glucagon ratio, which results in decreased hepatic glucose production and a decrease in plasma glucose levels .
Pharmacokinetics
Following oral administration, Vildagliptin is rapidly and well absorbed, with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . Renal clearance accounts for 33% of the total body clearance after intravenous administration . The primary elimination pathway is hydrolysis by multiple tissues/organs . Vildagliptin has a low potential for drug interactions, as cytochrome P450 (CYP) enzymes are minimally involved in its metabolism .
Result of Action
The result of Vildagliptin-d3’s action is improved glycemic control in patients with type 2 diabetes mellitus . It achieves this by increasing insulin secretion and decreasing glucagon release, thereby reducing blood glucose levels . Clinical trials have shown that Vildagliptin has a relatively low risk of hypoglycemia .
Action Environment
The action of Vildagliptin-d3 can be influenced by various environmental factors. For instance, its absorption and efficacy can be affected by the patient’s diet and lifestyle. In subjects with varying degrees of renal impairment, Vildagliptin exposure increases by approximately 2-fold .
Eigenschaften
IUPAC Name |
(2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i3D2,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-COZVPQRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CCC(N1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)([2H])[2H])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858562 |
Source


|
| Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vildagliptin-d3 | |
CAS RN |
1217546-82-1 |
Source


|
| Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: The development of a method for the simultaneous identification and quantification of 11 oral hypoglycemic drugs in plasma using electrospray ionization liquid chromatography–mass spectrometry is significant because it allows researchers to study the pharmacokinetic profiles of these drugs in patients with diabetes []. This information is essential for optimizing dosing regimens and improving patient outcomes, particularly in cases where multiple medications are prescribed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)











